

The Multifaceted Role of WRN Helicase in DNA Repair: A Technical Guide

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Introduction

The Werner syndrome ATP-dependent helicase (WRN) is a crucial enzyme in the maintenance of genomic stability. As a member of the RecQ family of helicases, WRN possesses both 3' to 5' helicase and 3' to 5' exonuclease activities, enabling it to resolve a wide variety of complex DNA structures that can arise during replication, recombination, and repair.^{[1][2]} Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, underscoring the critical role of WRN in preventing genomic instability.^{[2][3]} This technical guide provides an in-depth exploration of the functions of WRN in various DNA repair pathways, its enzymatic activities, and its interactions with other key cellular proteins.

Core Enzymatic Activities of WRN

WRN's unique combination of helicase and exonuclease functions allows it to process a diverse range of DNA substrates. These two activities can work in concert or independently to facilitate DNA repair.

Helicase Activity

WRN functions as a 3' to 5' DNA helicase, utilizing the energy from ATP hydrolysis to unwind double-stranded DNA.^[4] Its helicase activity is essential for resolving DNA secondary

structures such as G-quadruplexes, Holliday junctions, and various replication fork intermediates that can impede DNA metabolism.[5] The efficiency of WRN's helicase activity is influenced by the DNA substrate and the presence of interacting proteins.

Exonuclease Activity

WRN also possesses a 3' to 5' exonuclease activity, which is unique among human RecQ helicases.[6][7] This activity is responsible for the removal of nucleotides from the 3' end of a DNA strand. The exonuclease function of WRN is particularly important for processing DNA ends and removing mismatched nucleotides, thereby contributing to the fidelity of DNA repair. [6]

Quantitative Analysis of WRN Enzymatic Activities

The enzymatic parameters of WRN have been characterized using a variety of in vitro assays. The following tables summarize key quantitative data regarding its helicase and exonuclease activities.

Parameter	Value	Condition/Substrate	Reference(s)
ATP Km	140 μ M	ATP-Mg ²⁺ complex	[8]
Processivity	Limited	Forked, overhanging, and G-quadruplex DNA	[9]
Unwinding Rate	~0.24 nM (17-mer)/min/ μ M	DNA:DNA duplex	[10]
Unwinding Rate	~1.5 nM (17-mer)/min/ μ M	Okazaki fragment-like primer (R8D:M2)	[10]

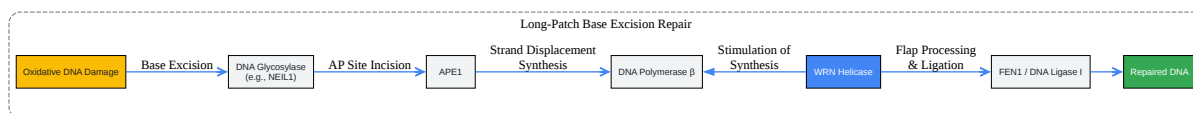
Parameter	Substrate	Relative Activity/Observation	Reference(s)
Substrate Preference	3' recessed terminus	Preferred substrate	[6]
Activity on Blunt Ends	Little to no activity	Blunt-ended dsDNA	[6][11]
Activity on ssDNA	Little to no activity	Single-stranded DNA	[6]
Stimulation by Ku70/80	3' recessed dsDNA	Ku70/80 complex stimulates exonuclease activity	[1]
Inhibition by DNA-PKcs	Telomeric D-loops	DNA-PKcs does not inhibit exonuclease activity	[12]
Degradation Efficiency	Telomeric repeat oligoduplex	~80% degradation at an enzyme-to-substrate ratio of ~8	[9]

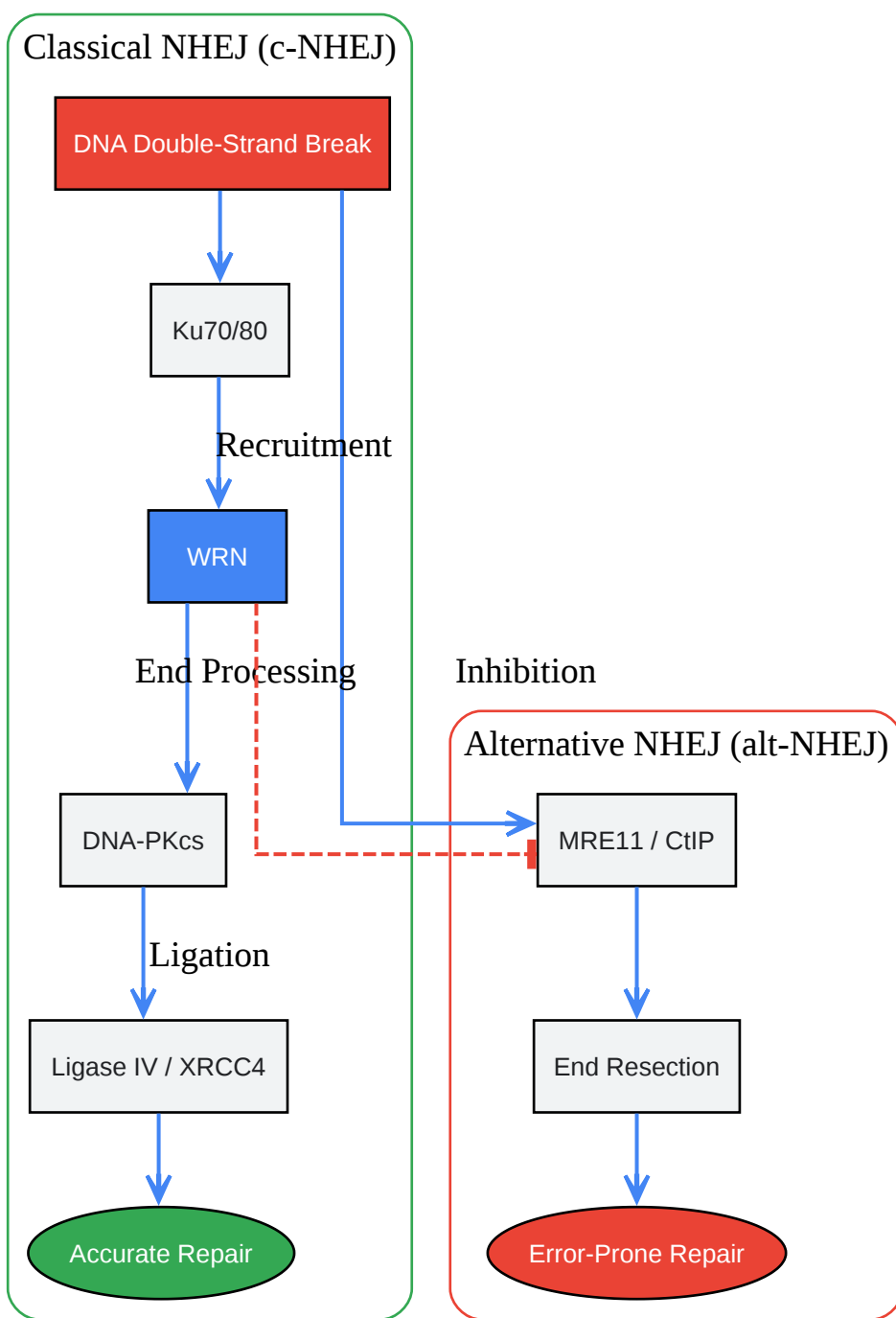
WRN's Role in Major DNA Repair Pathways

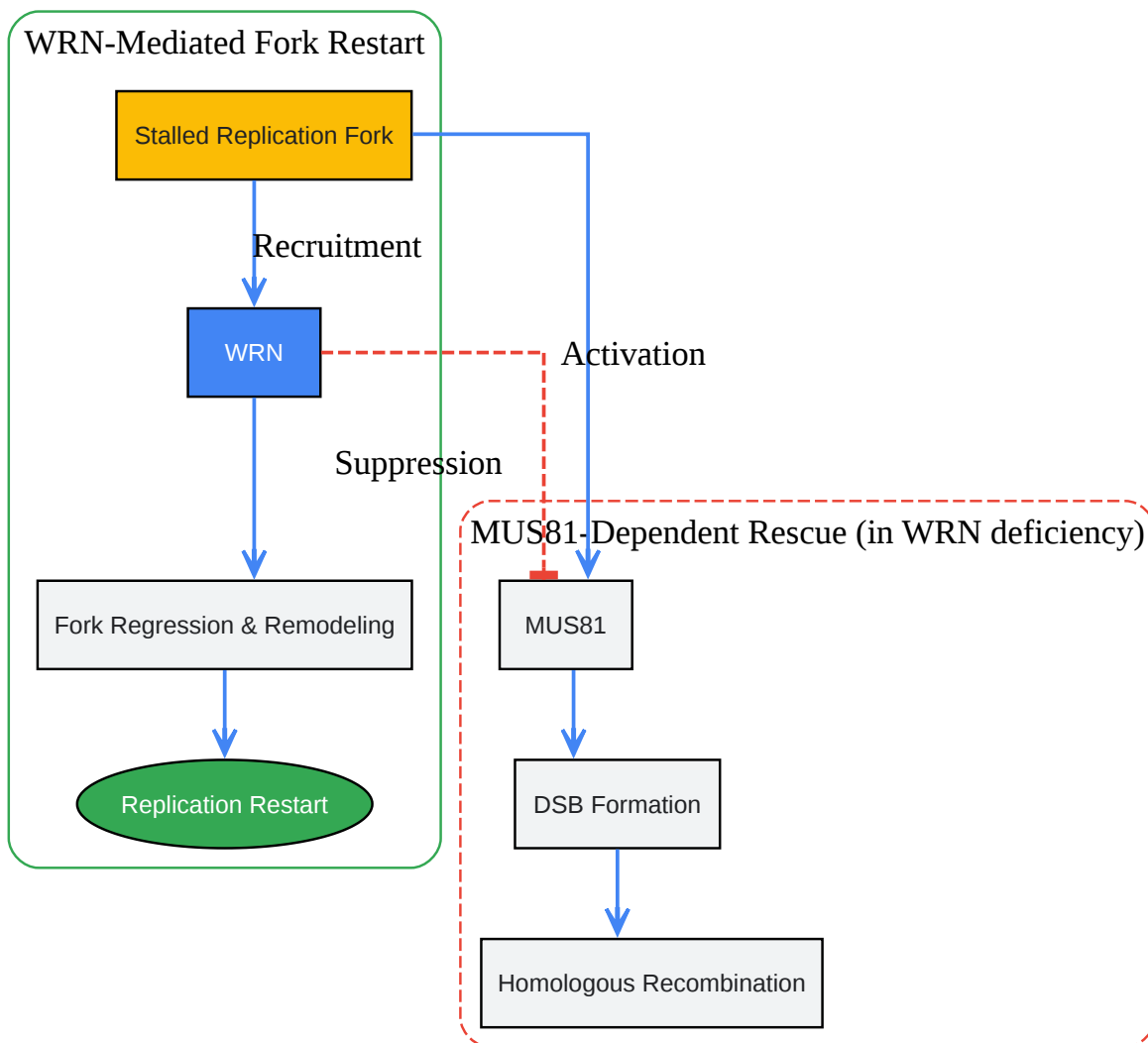
WRN is a key player in multiple DNA repair pathways, where its enzymatic and scaffolding functions are critical for maintaining genome integrity.

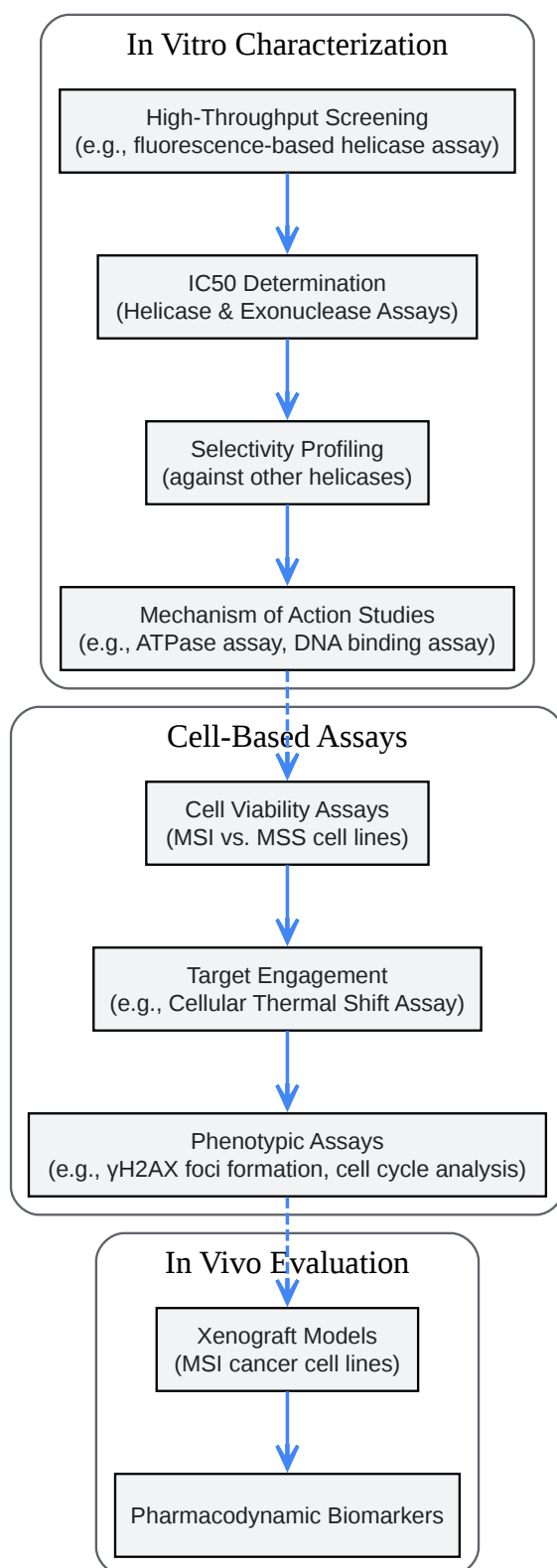
Base Excision Repair (BER)

In the base excision repair (BER) pathway, which primarily deals with damage to single DNA bases, WRN participates in the long-patch sub-pathway. WRN interacts with DNA polymerase β (pol β) and stimulates its strand displacement synthesis in a helicase-dependent manner.[13] Furthermore, the exonuclease activity of WRN can cooperate with pol β to remove misincorporated nucleotides, thereby enhancing the fidelity of repair.[7]









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